molecular formula C13H12ClNS B13109697 3-Chloro-N-((phenylthio)methyl)aniline

3-Chloro-N-((phenylthio)methyl)aniline

Cat. No.: B13109697
M. Wt: 249.76 g/mol
InChI Key: ZLGGCIKTDLIOAB-UHFFFAOYSA-N
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Description

3-Chloro-N-((phenylthio)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorine atom at the third position and a phenylthio group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-((phenylthio)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with a phenylthioalkylating agent under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-((phenylthio)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-((phenylthio)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-((phenylthio)methyl)aniline involves its interaction with specific molecular targets. The phenylthio group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-((phenylthio)methyl)aniline is unique due to the presence of both a chlorine atom and a phenylthio group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H12ClNS

Molecular Weight

249.76 g/mol

IUPAC Name

3-chloro-N-(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C13H12ClNS/c14-11-5-4-6-12(9-11)15-10-16-13-7-2-1-3-8-13/h1-9,15H,10H2

InChI Key

ZLGGCIKTDLIOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCNC2=CC(=CC=C2)Cl

Origin of Product

United States

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